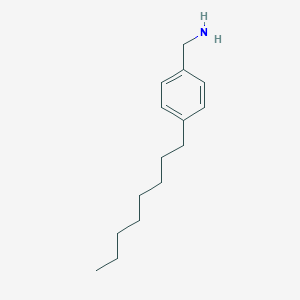

4-Octylbenzylamine

概要

説明

4-Octylbenzylamine is an organic compound with the molecular formula C15H25N. It is a hydrophobic molecule that is soluble in organic solvents. This compound is known for its affinity for anions and aromatic hydrocarbons, as well as its ability to be immobilized on surfaces .

準備方法

4-Octylbenzylamine can be synthesized through various methods. One common synthetic route involves the reaction of p-(n-octyl)benzyl bromide with sodium hexamethyldisilazane in tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature, and the solvents are removed under reduced pressure. The residue is then diluted with methanol and treated with concentrated hydrochloric acid. The product is extracted with diethyl ether, washed with sodium hydroxide solution, brine, dried over anhydrous magnesium sulfate, and filtered to obtain this compound as a colorless oil .

化学反応の分析

4-Octylbenzylamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

科学的研究の応用

4-Octylbenzylamine has several scientific research applications:

Chemistry: It is used as a chromatographic stationary phase to separate solutes with similar properties.

Biology: Its hydrophobic nature and affinity for anions and aromatic hydrocarbons make it useful in various biological studies.

Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

作用機序

The mechanism of action of 4-Octylbenzylamine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a series of biochemical reactions. For example, benzylamine, a related compound, binds to serine protease and trypsin-2, leading to their inhibition . Similar interactions can be expected for this compound, although specific targets and pathways may vary.

類似化合物との比較

4-Octylbenzylamine can be compared with other benzylamines and alkylbenzenes:

3-Methyl-N-methylbenzylamine: Similar in structure but with different alkyl chain length and substitution pattern.

N-Methyldodecylamine: Another alkylamine with a longer alkyl chain.

1-Benzyl-3-acetamidopyrrolidine: A benzylamine derivative with a pyrrolidine ring.

These compounds share similar chemical properties but differ in their specific applications and reactivity.

生物活性

4-Octylbenzylamine (CAS Number: 176956-02-8) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, chemical properties, and relevant research findings.

This compound is characterized by its hydrophobic nature due to the long octyl chain, which influences its interactions with biological systems. The compound can undergo several chemical reactions:

- Oxidation : The benzylic carbon can be oxidized to form benzoic acids when treated with oxidizing agents like potassium permanganate.

- Reduction : It can be reduced to yield various amine derivatives.

- Substitution : The compound can participate in substitution reactions at the benzylic position, leading to the formation of benzylic halides under radical conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to various receptors and enzymes, influencing biochemical pathways. For instance, similar compounds like benzylamine have been reported to inhibit serine protease and trypsin-2, suggesting potential applications in therapeutic contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its hydrophobic nature allows it to disrupt microbial membranes, leading to cell lysis. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

Cytotoxicity and Cancer Research

In cancer research, derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented in several studies, highlighting its potential as an anticancer agent. For example, research has shown that certain analogs can inhibit tumor growth in vitro and in vivo models.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, with a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This study underscores the potential of this compound as a novel antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound derivatives on human breast cancer cell lines (MCF-7). The study revealed that certain derivatives induced significant apoptosis at concentrations as low as 10 µM, suggesting a promising avenue for anticancer drug development.

| Compound | IC50 (µM) |

|---|---|

| This compound derivative | 10 |

These findings indicate that modifications to the structure of this compound could enhance its anticancer properties.

特性

IUPAC Name |

(4-octylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTAZFYWZBSXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570501 | |

| Record name | 1-(4-Octylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176956-02-8 | |

| Record name | 1-(4-Octylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。